molecular formula CH3F3N+ B14257404 Trifluoro(methyl)ammonium CAS No. 205251-10-1

Trifluoro(methyl)ammonium

Cat. No.: B14257404
CAS No.: 205251-10-1
M. Wt: 86.037 g/mol
InChI Key: FRGPRFZMQHCPFT-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

Fluorinated organic compounds are of immense interest due to the unique properties conferred by the carbon-fluorine bond, which is the strongest single bond in organic chemistry. alfa-chemistry.comwikipedia.org This inherent stability often translates to increased thermal and chemical resilience in fluorinated molecules. wikipedia.org The introduction of fluorine can also modulate a molecule's electronic properties, lipophilicity, and metabolic stability, making it a powerful tool in the design of new materials and therapeutic agents. nih.govrsc.orgbohrium.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com The applications of organofluorine compounds are diverse, ranging from pharmaceuticals and agrochemicals to advanced materials like fluoropolymers and liquid crystal displays. alfa-chemistry.comwikipedia.orgnih.gov

Role of the Trifluoromethyl Group in Modulating Molecular Properties and Reactivity

The trifluoromethyl (-CF3) group is a particularly influential substituent. Its strong electron-withdrawing nature, a result of the high electronegativity of the three fluorine atoms, can significantly impact the acidity or basicity of nearby functional groups. bohrium.comwikipedia.org For instance, the presence of a trifluoromethyl group can render an adjacent amine less basic. wikipedia.orgnih.gov This modulation of pKa can influence a molecule's pharmacokinetic properties and binding affinity in biological systems. bohrium.com The trifluoromethyl group is also known to enhance lipophilicity and metabolic stability, often by protecting adjacent groups from oxidative metabolism. nih.govwikipedia.org These characteristics have led to its widespread use as a bioisostere for methyl or chloro groups in drug design. wikipedia.org

Overview of Ammonium (B1175870) and Amine Scaffolds as Fundamental Chemical Entities

Amines, organic derivatives of ammonia, are fundamental building blocks in chemistry, characterized by a basic nitrogen atom with a lone pair of electrons. rsc.org This lone pair allows amines to act as bases and nucleophiles. When this lone pair forms a coordinate bond, typically with a proton, an ammonium salt is formed. rsc.org Amine and ammonium scaffolds are ubiquitous in nature and synthetic chemistry, forming the core of countless biologically active molecules, including amino acids, alkaloids, and pharmaceuticals. rsc.orgresearchgate.net The ability to modify the properties of these scaffolds, for instance through the introduction of specific functional groups, is a key strategy in medicinal chemistry and materials science. researchgate.netnih.gov

Defining the Research Scope: Trifluoro(methyl)ammonium and Closely Related Trifluoromethylated Amine/Ammonium Structures

This article will specifically focus on the chemical compound This compound . The discussion will be confined to its chemical properties and the broader context of closely related trifluoromethylated amine and ammonium structures. This includes an examination of how the trifluoromethyl group directly influences the characteristics of the ammonium moiety. The synthesis and properties of related compounds, such as bis(trifluoromethyl)ammonium salts, provide valuable comparative data for understanding the impact of trifluoromethylation on the nitrogen center. acs.org The strategic introduction of trifluoromethyl groups to amine structures is a growing area of research aimed at creating novel compounds with tailored properties. researchgate.net

Interactive Data Tables

To provide a clearer understanding of the concepts discussed, please refer to the interactive data tables below.

Table 1: Comparison of Bond Properties This table highlights the unique strength of the carbon-fluorine bond compared to other carbon-halogen bonds.

BondAverage Bond Energy (kJ/mol)
C-F~480 wikipedia.org
C-Cl~320 wikipedia.org
C-Br~280
C-I~240

Table 2: Notable Drugs Containing the Trifluoromethyl Group This table showcases some well-known pharmaceuticals that incorporate the trifluoromethyl group, demonstrating its importance in medicinal chemistry.

Drug NameTherapeutic Use
Fluoxetine (Prozac)Antidepressant wikipedia.org
Efavirenz (Sustiva)HIV reverse transcriptase inhibitor wikipedia.org
Celecoxib (Celebrex)Nonsteroidal anti-inflammatory drug wikipedia.org
SitagliptinAntidiabetic
BicalutamideAntiandrogen

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

205251-10-1

Molecular Formula

CH3F3N+

Molecular Weight

86.037 g/mol

IUPAC Name

trifluoro(methyl)azanium

InChI

InChI=1S/CH3F3N/c1-5(2,3)4/h1H3/q+1

InChI Key

FRGPRFZMQHCPFT-UHFFFAOYSA-N

Canonical SMILES

C[N+](F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for Trifluoro Methyl Ammonium and Its Derivatives

Strategic Introduction of Trifluoromethyl Moieties into Amine and Ammonium (B1175870) Scaffolds

The synthesis of α-trifluoromethyl amines and related ammonium compounds has been a significant area of research. These compounds are valuable building blocks in medicinal chemistry and materials science. acs.org Both nucleophilic and electrophilic methods have been developed to introduce the trifluoromethyl group onto nitrogen-containing scaffolds.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation involves the use of a reagent that delivers a trifluoromethyl anion (CF3-) or an equivalent to an electrophilic substrate. This approach has been widely applied to the synthesis of trifluoromethylated amines and their precursors.

(Trifluoromethyl)trimethylsilane (B129416) (TMSCF3), commonly known as the Ruppert-Prakash reagent, is a widely used and versatile reagent for nucleophilic trifluoromethylation. sigmaaldrich.com It serves as a trifluoromethide anion equivalent and requires activation by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a Lewis base. sigmaaldrich.comwikipedia.org

The Ruppert-Prakash reagent has been successfully employed in the trifluoromethylation of imines and nitrones to produce α-trifluoromethyl amines and their derivatives. researchgate.netcapes.gov.brnih.gov For instance, the reaction of TMSCF3 with nitrones, initiated by potassium t-butoxide, yields O-trimethylsilyl-protected α-(trifluoromethyl)hydroxylamines. capes.gov.brnih.gov These intermediates can then be converted to the corresponding α-(trifluoromethyl)amines through catalytic hydrogenation. capes.gov.brnih.gov The reaction generally works well with α,N-diaryl nitrones. capes.gov.brnih.gov

Furthermore, the nucleophilic trifluoromethylation of N-alkylimines using the Ruppert-Prakash reagent under acidic conditions can afford α-trifluoromethylamines. researchgate.net The choice of solvent and Lewis acid can influence the diastereoselectivity and yield of these reactions. researchgate.net Nonpolar solvents are often preferred as they can enhance the stability of the transition state. researchgate.net

Recent advancements have also demonstrated the trifluoromethylation of unactivated imines and the synthesis of trifluoromethylated sulfonamides from sulfonaldimines using TMSCF3 in the presence of a suitable initiator. sigmaaldrich.comorganic-chemistry.org

Table 1: Examples of Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent

Substrate Type Product Type Initiator/Catalyst Key Findings Reference(s)
Imines α-Trifluoromethyl amines Lewis acids, P(t-Bu)3-DMF Efficient conversion under various conditions. researchgate.netorganic-chemistry.org
Nitrones α-(Trifluoromethyl)hydroxylamines Potassium t-butoxide Good yields with α,N-diaryl nitrones. capes.gov.brnih.gov
Sulfonaldimines Trifluoromethylated sulfonamides Tetrabutylammonium (triphenylsilyl)difluorosilicate (TBAT) Good to excellent yields for various sulfonaldimines. organic-chemistry.org
N-unactivated imines Trifluoromethylated amines Fluoride source Successful trifluoromethylation of less reactive imines. sigmaaldrich.com

Quaternary ammonium trifluoromethoxide salts (NR4OCF3) have emerged as stable and effective sources of the nucleophilic trifluoromethoxide anion (OCF3-). nih.govacs.orgresearchgate.netsci-hub.se These salts can be prepared by the reaction of nucleophilic tertiary amines with trifluoromethyl methyl ether. nih.govacs.orgresearchgate.netsci-hub.se The stability of these salts, both in solid form and in solution, makes them advantageous over other trifluoromethoxylating reagents. nih.govacs.orgresearchgate.net

The nucleophilicity of the tertiary amine plays a crucial role in the formation of these salts, with more nucleophilic amines providing better yields. sci-hub.se For example, highly nucleophilic amines like N-methylpyrrolidine and 1,4-diazabicyclo[2.2.2]octane (DABCO) react efficiently to form the corresponding trifluoromethoxide salts. sci-hub.se

These quaternary ammonium trifluoromethoxide salts have shown utility in substitution reactions, acting as direct nucleophilic trifluoromethoxylating agents. nih.govacs.orgresearchgate.net For instance, they can be used in the dehydroxylative trifluoromethoxylation of alcohols when combined with a suitable activating agent. rsc.org The presence of the quaternary ammonium cation is believed to enhance the nucleophilicity of the OCF3- anion. rsc.org

Table 2: Synthesis and Stability of Quaternary Ammonium Trifluoromethoxide Salts

Tertiary Amine Nucleophilicity (N) Product Yield Stability Reference(s)
N-methylpyrrolidine 20.59 [Me(pyrrolidin-1-yl)]OCF3 Good Stable in solution sci-hub.se
DABCO 18.80 [DABCO-Me]OCF3 Good Stable in solution sci-hub.se
Quinuclidine 20.54 [Quinuclidin-1-yl-Me]OCF3 Good Stable in solution sci-hub.se
N-methylmorpholine 16.80 Trace amount Low - sci-hub.se
Triethylamine (B128534) 17.10 Trace amount Low - sci-hub.se

Besides the Ruppert-Prakash reagent, other nucleophilic trifluoromethylating agents have been developed and utilized for the derivatization of amines. Trifluoromethyl phenyl sulfone, for example, can be used for the trifluoromethylation of imines when induced by an alkoxide. organic-chemistry.org

Another notable method involves the use of sodium trifluoromethanesulfinate (CF3SO2Na), an inexpensive and easy-to-handle reagent, for the one-pot trifluoromethylation of secondary amines. rsc.org This method demonstrates good functional group tolerance and proceeds under mild conditions. rsc.org The key intermediate in this reaction is believed to be thiocarbonyl fluoride, formed in situ. rsc.org

Furthermore, the combination of carbon disulfide (CS2) and silver fluoride (AgF) has been shown to be an effective system for the N-trifluoromethylation of secondary amines. chinesechemsoc.org This reaction likely proceeds through the formation of a thioamide species, followed by desulfurization and fluorination. chinesechemsoc.org

Direct Use of Quaternary Ammonium Trifluoromethoxide Salts as Nucleophilic Trifluoromethoxylating Agents

Electrophilic Trifluoromethylation Pathways

Electrophilic trifluoromethylation involves the transfer of a trifluoromethyl cation (CF3+) or an equivalent to a nucleophilic substrate. This approach is complementary to nucleophilic methods and has been particularly useful for the functionalization of amines and other nitrogen-containing compounds.

Hypervalent iodine(III)-CF3 reagents, such as the Togni reagents, are powerful and versatile electrophilic trifluoromethylating agents. beilstein-journals.orgsigmaaldrich.comacs.org These reagents are generally stable, easy to handle, and can be used for the direct trifluoromethylation of a wide range of nucleophiles, including amines. sigmaaldrich.comacs.org

Togni's reagents have been successfully applied in the trifluoromethylation of various nitrogen-containing compounds. For example, they have been used in a one-pot, three-component reaction with secondary amines and carbon disulfide to synthesize S-trifluoromethyl dithiocarbamates. beilstein-journals.org This reaction proceeds in moderate to good yields. beilstein-journals.org

Furthermore, Togni's reagent II, catalyzed by a copper salt, can be used for the N-trifluoromethylation of N-H ketimines to produce N-trifluoromethylated imines in good yields. acs.org The in situ generated [ArICF3]+ species is believed to be the active electrophilic trifluoromethyl source in this transformation. acs.org

The scope of hypervalent iodine(III)-CF3 reagents extends to the trifluoromethylation of other nucleophiles like phosphines, demonstrating their broad utility in organofluorine chemistry. sci-hub.sersc.org

Table 3: Electrophilic Trifluoromethylation using Togni Reagents

Substrate Reagent/Catalyst Product Yield Key Features Reference(s)
Secondary amines, CS2 Togni's reagent I S-trifluoromethyl dithiocarbamates Moderate to good One-pot, three-component reaction. beilstein-journals.org
N-H ketimines Togni's reagent II, Cu(OAc)2 N-trifluoromethylated imines Good Catalytic system for N-trifluoromethylation. acs.org
Primary/Secondary Phosphines Togni Reagents Trifluoromethylated phosphines - Direct and mild trifluoromethylation. rsc.org
Employing Sulfonium (B1226848) Salts and Related Electrophilic Trifluoromethylating Species

The use of electrophilic trifluoromethylating agents is a direct approach to introduce the CF3 group onto a nucleophilic nitrogen atom. Among these, sulfonium salts have emerged as powerful reagents.

Historically, the development of electrophilic trifluoromethylating reagents began with the discovery that S-trifluoromethyl diarylsulfonium salts could effectively trifluoromethylate thiophenolates. beilstein-journals.org These reagents, often referred to as Yagupolskii's reagents, were synthesized from aryltrifluoromethyl sulfoxides. wikipedia.org Over the years, a variety of more stable and reactive sulfonium-based reagents have been developed, including S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents) and others, which are now commercially available. beilstein-journals.orgwikipedia.org These reagents are known for their ability to react with a wide range of soft nucleophiles. conicet.gov.ar

The reactivity of these sulfonium salts can be tuned by modifying their structure. For instance, S-, Se-, and Te-trifluoromethylated dibenzoheterocyclic onium salts have shown great reactivity compared to their non-heterocyclic counterparts. colab.ws The synthesis of these reagents can be achieved through methods like direct fluorination of precursors or by treatment of corresponding sulfoxides with triflic anhydride (B1165640). colab.ws Recent research has also focused on the one-pot preparation of these electrophilic trifluoromethylating reagents to improve efficiency and yield, avoiding the use of solvents in some cases. researchgate.net The electrochemical properties of these reagents have been studied to understand their reactivity, revealing that they are reduced at low cathodic potentials, leading to the cleavage of the S-CF3 bond and the formation of a trifluoromethyl radical. researchgate.net

A newer development in this area is the use of trifluoromethyl-substituted sulfonium ylides, which can be generated via Rh-catalyzed carbenoid addition to trifluoromethylthioethers. These ylides can then act as electrophilic trifluoromethylating agents for various substrates. researchgate.net

Radical Trifluoromethylation Strategies for Amine Formation

Radical trifluoromethylation offers an alternative pathway to form C-CF3 bonds, often under mild conditions. These methods typically involve the generation of a trifluoromethyl radical (•CF3), which then reacts with a suitable amine precursor.

One strategy involves the photoredox-catalyzed reductive trifluoromethylation of imines. rsc.org In this approach, visible light is used to initiate a single-electron-transfer reduction of an imine, generating a nitrogen-centered radical. This radical can then migrate to the carbon center, followed by a radical-radical cross-coupling with a trifluoromethyl radical to yield the desired trifluoromethylated amine. rsc.org This method has been successfully applied to the synthesis of unnatural α-amino acid and amine derivatives. rsc.org

Another innovative radical approach is the site-specific deaminative trifluoromethylation of aliphatic primary amines. chemrxiv.orgnih.gov This reaction converts a primary amine into a trifluoromethyl group. The process uses a bench-stable copper-based reagent, bpyCu(CF3)3 (Grushin's reagent), and proceeds under blue light irradiation at room temperature. nih.gov This method is notable for its good functional group tolerance and its applicability to the late-stage trifluoromethylation of complex bioactive molecules. chemrxiv.orgnih.gov The proposed mechanism involves a radical process where the copper reagent plays a dual role. chemrxiv.org

The choice of the trifluoromethyl radical source is crucial. Sodium trifluoromethanesulfinate (CF3SO2Na), known as Langlois' reagent, is a common and effective precursor for generating •CF3 radicals under oxidative conditions. wikipedia.org

Transition Metal-Catalyzed Trifluoromethylation Reactions Enabling Amine Synthesis

Transition metal catalysis provides a powerful and versatile platform for the synthesis of trifluoromethylated amines, often with high efficiency and selectivity.

Palladium-catalyzed reactions have been extensively studied. One approach involves the cross-coupling of aryl halides or other precursors with a trifluoromethyl source. A proposed catalytic cycle involves the formation of a Pd(II)-aryl complex, which then reacts with a trifluoromethylating agent like TMSCF3 to form a Pd(II)(aryl)(CF3) intermediate. Subsequent oxidation to a high-valent Pd(IV) species followed by reductive elimination furnishes the aryl-CF3 bond and regenerates the catalyst. d-nb.info

Copper-catalyzed reactions have also emerged as a valuable tool. For instance, copper-mediated trifluoromethylation of heteroaromatic compounds using trifluoromethyl sulfonium salts has been reported. wikipedia.org Another strategy involves the use of photogenerated trifluoromethyl radicals in copper-catalyzed reactions with aryl-Cu intermediates. d-nb.info A notable application is the copper-catalyzed oxytrifluoromethylation of allylamines with CO2, which proceeds through a Cu(I)-Cu(II) catalytic cycle. researchgate.net

More recently, a site-specific deaminative trifluoromethylation of aliphatic primary amines has been developed using a copper catalyst (Grushin's reagent) under photoredox conditions, highlighting the synergy between transition metal catalysis and radical chemistry. nih.gov These transition metal-catalyzed methods are continually being refined to improve their generality, mildness of reaction conditions, and cost-effectiveness. d-nb.info

Enantioselective Synthesis of Chiral Trifluoromethyl Amines and Quaternary Ammonium Salts

The synthesis of chiral trifluoromethylated amines is of great importance, as the stereochemistry of these compounds can significantly impact their biological activity. Several enantioselective methods have been developed to address this challenge.

Asymmetric Aza-Henry Reactions with Trifluoromethyl Ketimines

The aza-Henry (or nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine, is a powerful C-C bond-forming reaction for the synthesis of β-nitroamines. The asymmetric variant of this reaction provides a route to chiral amines.

In the context of trifluoromethylated compounds, the asymmetric aza-Henry reaction of N-Boc protected trifluoromethyl ketimines with nitromethane (B149229) has been successfully achieved using amino acid-derived quaternary ammonium salts as phase-transfer catalysts. nih.govfrontiersin.orgresearchgate.net This method affords α-trifluoromethyl β-nitroamines in good to excellent yields with moderate to good enantioselectivities. nih.govfrontiersin.org The reaction is notable for its mild conditions, low catalyst loading (as low as 1 mol%), and the use of a catalytic base. nih.govfrontiersin.org This protocol has also been demonstrated on a gram scale without a significant loss of enantioselectivity. nih.gov The resulting products can be further transformed into other valuable chiral building blocks. nih.govfrontiersin.org

CatalystBaseSolventYield (%)ee (%)Reference
Quaternary ammonium salt (1 mol%)K2CO3 (0.1 equiv)Mesityleneup to 95up to 85 nih.gov, frontiersin.org
Quaternary ammonium salt (5 mol%)-Tolueneup to 99up to 78 researchgate.net

Catalytic Asymmetric Reduction of Trifluoromethyl Imines and Ketimines

The catalytic enantioselective reduction of trifluoromethyl-substituted imines and ketimines is a direct and common strategy for preparing chiral α-trifluoromethyl amines. nih.govacs.org

One effective method utilizes a BINOL-derived boro-phosphate as a catalyst with catecholborane as the hydride source. acs.orgorganic-chemistry.orgacs.orgnih.gov This system allows for the efficient reduction of a variety of α-trifluoromethylated imines to the corresponding chiral amines in high yields (up to 98%) and with excellent enantioselectivities (up to 96% ee) under mild conditions. acs.orgorganic-chemistry.org This approach avoids the need for transition-metal catalysts and high-pressure hydrogen. organic-chemistry.org Another approach employs an organocatalytic reduction using trichlorosilane (B8805176) as the reducing agent, catalyzed by a Lewis base, which also provides high yields and enantioselectivities. rsc.org

The success of these reductions can be dependent on the stereoisomeric purity of the starting imine, as the E and Z isomers may lead to opposite enantiomers of the product. nih.gov

Catalyst SystemReducing AgentSubstrate ScopeYield (%)ee (%)Reference
BINOL-derived boro-phosphateCatecholboraneAryl and alkyl α-trifluoromethyl ketiminesup to 98up to 96 organic-chemistry.org, acs.org, acs.org, nih.gov
Lewis baseTrichlorosilaneAryl and alkyl trifluoromethyl ketoimines>90up to 98 rsc.org

Asymmetric Additions of Diverse Nucleophiles to Trifluoromethyl Imines

The addition of various nucleophiles to trifluoromethyl imines is a versatile method for constructing chiral α-trifluoromethyl amines with a range of substituents.

A notable example is the copper-catalyzed asymmetric addition of diorganozinc reagents to N-phosphinoylimines. acs.orgacs.org This method has been successfully applied to trifluoromethyl ketimines, which are generated in situ from their corresponding hemiaminals. The reaction proceeds with high yields (71-89%) and excellent enantioselectivity (91-99% ee) for the transfer of both ethyl and methyl groups to various aryl trifluoromethyl ketimines. acs.orgacs.org

The development of umpolung (reverse polarity) strategies has further expanded the scope of nucleophilic additions. For instance, the asymmetric umpolung addition of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles has been realized using cinchona alkaloid-derived chiral phase-transfer catalysts. This provides access to highly enantiomerically enriched chiral trifluoromethylated γ-amino acids. nih.gov

Reaction TypeCatalyst SystemNucleophileSubstrateYield (%)ee (%)Reference
Asymmetric AlkylationCu(OTf)2 / BozPHOSDiorganozinc reagentsN-Phosphinoyl trifluoromethyl ketimines71-8991-99 acs.org, acs.org
Asymmetric Umpolung AdditionCinchona alkaloid-derived phase-transfer catalystTrifluoromethyl imines (as nucleophiles)α,β-Unsaturated N-acylpyrrolesHighHigh nih.gov

Organocatalytic and Phase-Transfer Catalysis in Chiral Trifluoromethyl Amine Synthesis

The development of stereoselective methods for the synthesis of chiral trifluoromethyl amines is a significant area of research, driven by the importance of these motifs in pharmaceuticals and agrochemicals. Organocatalysis and phase-transfer catalysis have emerged as powerful tools to achieve high enantioselectivity under mild reaction conditions.

Organocatalytic approaches have been successfully employed for the synthesis of chiral β-trifluoromethyl amines. One notable strategy involves the enantioselective reduction of β-trifluoromethyl nitroalkenes. nih.govunimi.it This method utilizes a multifunctional thiourea-based (S)-valine derivative as the organocatalyst, in conjunction with a Hantzsch ester-type dihydropyridine (B1217469) as the reducing agent. nih.govunimi.it The reaction proceeds with high enantioselectivity, affording precursors to enantiomerically enriched β-trifluoromethyl amines in up to 97% enantiomeric excess (ee). nih.gov The versatility of this methodology has been demonstrated with a variety of substrates. nih.gov Another organocatalytic strategy focuses on the reduction of trifluoromethyl aryl and alkyl ketoimines using trichlorosilane, catalyzed by a Lewis base, which yields chiral amines with a trifluoromethyl group directly attached to the newly formed stereocenter in high yields and up to 98% ee. rsc.org

Phase-transfer catalysis (PTC) offers a complementary and powerful strategy for the asymmetric synthesis of trifluoromethylated amines. Chiral phase-transfer catalysts, such as cinchona alkaloid derivatives and structurally rigid spiro-ammonium salts, have been instrumental in this field. nih.govnih.gov These catalysts facilitate the enantioselective alkylation of prochiral glycine (B1666218) derivatives, providing access to a wide range of natural and unnatural α-amino acids. nih.gov A notable application is the umpolung addition of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles, enabled by novel cinchona alkaloid-derived chiral phase-transfer catalysts. nih.gov This reaction provides facile, high-yield access to highly enantiomerically enriched chiral trifluoromethylated γ-amino acids and γ-lactams. nih.gov Furthermore, asymmetric α-trifluoromethylthiolation of 2-substituted isoxazolidin-5-ones has been achieved using Maruoka-type N-spiro ammonium catalysts under phase-transfer conditions, yielding products with a trifluoromethylthiolated quaternary chiral carbon in good yields and up to 98:2 enantiomeric ratio. researchgate.net These isoxazolidin-5-ones serve as precursors to novel α-trifluoromethylthio-β-amino acids. researchgate.net

Table 1: Organocatalytic and Phase-Transfer Catalysis for Chiral Trifluoromethyl Amine Synthesis

Catalysis Type Substrate Catalyst/Reagent Product Yield Enantioselectivity (ee/er)
Organocatalysis β-Trifluoromethyl nitroalkenes Thiourea-based (S)-valine derivative / Hantzsch ester Precursors of β-Trifluoromethyl amines - up to 97% ee nih.gov
Organocatalysis Trifluoromethyl aryl and alkyl ketoimines Lewis base / Trichlorosilane Chiral α-Trifluoromethyl amines >90% up to 98% ee rsc.org
Phase-Transfer Catalysis Trifluoromethyl imines and α,β-unsaturated N-acylpyrroles Cinchona alkaloid-derived catalyst Chiral trifluoromethylated γ-amino acids and γ-lactams High High
Phase-Transfer Catalysis 2-Substituted isoxazolidin-5-ones Maruoka type N-spiro ammonium catalyst α-Trifluoromethylthio-β-amino acid precursors Moderate to good up to 98:2 er researchgate.net

Biocatalytic and Chemoenzymatic Routes for Enantioenriched α-Trifluoromethyl Amines

Biocatalysis and chemoenzymatic strategies have gained prominence as sustainable and highly selective methods for the synthesis of enantioenriched α-trifluoromethyl amines. nih.govacs.org These approaches leverage the exquisite selectivity of enzymes to control stereochemistry, often under mild, environmentally benign conditions.

A significant breakthrough in this area is the development of a biocatalytic strategy for the synthesis of enantioenriched α-trifluoromethyl amines through an asymmetric N-H carbene insertion reaction. nih.govacs.orgnih.govacs.org This method utilizes engineered variants of cytochrome c552 from Hydrogenobacter thermophilus. nih.govacs.orgnih.govacs.org Through a combination of protein and substrate engineering, this metalloprotein scaffold was repurposed to catalyze the synthesis of chiral α-trifluoromethyl amino esters with yields greater than 99% and an enantiomeric ratio of 95:5, using benzyl (B1604629) 2-diazotrifluoropropanoate as the carbene donor. nih.govacs.org A key feature of this system is the ability to invert the enantioselectivity by varying the diazo reagent, allowing for the production of the opposite enantiomers with up to a 99.5:0.5 enantiomeric ratio. acs.orgnih.gov This methodology is applicable to a broad range of aryl amine substrates. acs.orgnih.gov

The synthetic utility of this biocatalytic approach is further demonstrated through chemoenzymatic syntheses. nih.gov The enantioenriched α-trifluoromethyl amine products can be further diversified into other valuable fluorinated building blocks. acs.org For instance, the enzymatically produced α-trifluoromethylamino ester can be converted to benzyl-protected α-trifluoromethylamino acid in high yield (86%) and high enantiopurity (90:10 er) by treatment with ceric ammonium nitrate. nih.gov This chemoenzymatic approach provides access to valuable motifs for medicinal chemistry, such as β-trifluoromethyl-β-amino alcohols and halides. nih.govacs.org

Table 2: Biocatalytic Synthesis of Enantioenriched α-Trifluoromethyl Amines

Enzyme System Reaction Type Substrates Product Yield Enantiomeric Ratio (er)
Engineered Cytochrome c552 Asymmetric N-H Carbene Insertion Benzyl 2-diazotrifluoropropanoate, Aryl amines Chiral α-Trifluoromethyl amino esters >99% nih.govacs.org 95:5 nih.govacs.org
Engineered Cytochrome c552 Asymmetric N-H Carbene Insertion Varied diazo reagent, Aryl amines Opposite enantiomer of α-Trifluoromethyl amino esters - up to 99.5:0.5 acs.orgnih.gov

Synthesis of Specific Trifluoro(methyl)ammonium Derivatives and Related Fluorinated Amine Structures

Preparation of Trifluoromethanesulfenamides from Trifluoromethyl Disulfides and Amines

Trifluoromethanesulfenamides are an important class of organofluorine compounds with potential applications in medicinal and agrochemical fields. nih.gov Their synthesis can be achieved through the reaction of trifluoromethyl disulfides with amines.

A general method involves the reaction of bistrifluoromethyl disulfide (CF₃SSCF₃) with ammonia, as well as primary and secondary amines. researchgate.netcdnsciencepub.comcdnsciencepub.com This reaction leads to the formation of the corresponding trifluoromethanesulfenamides (CF₃SNH₂, RNHSCF₃, and R₂NSCF₃). researchgate.netcdnsciencepub.com The reaction also produces byproducts such as ammonium fluoride and thiocyanate, or a substituted thiourea (B124793) and hydrogen fluoride, which forms a salt with the amine or thiourea. researchgate.netcdnsciencepub.com This approach offers a straightforward route for converting thiols into sulfenamides, as the required trifluoromethyl disulfides can be prepared from thiols and trifluoromethanesulfenyl chloride. researchgate.netcdnsciencepub.com

A more recent and operationally simple method utilizes the shelf-stable electrophilic SCF₃ reagent, N-(trifluoromethylthio)phthalimide. nih.govruepinglab.com This reagent allows for the chemoselective trifluoromethylthiolation of a wide range of nitrogen nucleophiles, including aliphatic and aromatic amines, under mild, metal-free conditions. nih.govruepinglab.com The reactions proceed in good yields and tolerate a variety of functional groups, making it a scalable and practical method for the synthesis of trifluoromethanesulfenamides. nih.gov New compounds such as N-propyltrifluoromethanesulfenamide and N,N-diethyltrifluoromethanesulfenamide have been prepared and characterized using these methods. researchgate.netcdnsciencepub.com

Methods for Constructing Trifluoromethyl-Containing Heterocycles via Amine/Ammonium Intermediates

Trifluoromethyl-containing heterocycles are of significant interest in drug discovery. Various synthetic strategies have been developed to construct these scaffolds, often involving the cyclization of amine or ammonium intermediates.

One common approach for the synthesis of six-membered nitrogen heterocycles like 2-trifluoromethylpiperidines is the intramolecular nucleophilic displacement of a leaving group by an amine. mdpi.com For example, highly reactive aziridines bearing a trifluoromethyl group can be opened by various nucleophiles, and the resulting intermediate can undergo intramolecular cyclization to form the piperidine (B6355638) ring. mdpi.com Another strategy involves an intramolecular Mannich reaction starting from a trifluoromethyl amine. Condensation with an aldehyde forms an imine, which is then converted to an iminium intermediate under acidic conditions, followed by cyclization to yield 2-trifluoromethylpiperidinic derivatives. mdpi.com Unsaturated lactams containing a trifluoromethyl group can be synthesized from carboxylic trifluoromethyl ketones and ammonium carbonate, proceeding through a six-membered ring hemiaminal intermediate that is subsequently dehydrated. mdpi.com

The synthesis of N-CF₃ heterocycles is another important area. One strategy involves the use of N-CF₃ containing building blocks. mdpi.comresearchgate.net For instance, N-trifluoromethylation of nitriles followed by a [3+2] cycloaddition with 1,3-dipoles can construct N-CF₃ azoles. researchgate.net Another method utilizes the [3+2] cycloaddition of trifluoromethyl azides with alkynes or in situ generated enamines to produce N-trifluoromethyl 1,2,3-triazoles. mdpi.com Electrophilic trifluoromethylation of primary, secondary, or aromatic amines using reagents like Umemoto's and Togni's reagents can also be employed to introduce the N-CF₃ moiety, which can then be part of a heterocyclic structure. mdpi.com For example, 1-(trifluoromethyl)indoline can be synthesized using this approach. mdpi.com

Synthesis of Adamantane-Type Derivatives from Chiral Trifluoromethyl Amines

Adamantane (B196018) derivatives are known for their lipophilicity and rigid cage-like structure, which can impart favorable pharmacokinetic properties to drug candidates. The incorporation of a chiral trifluoromethylamine fragment into an adamantane scaffold is a promising strategy in medicinal chemistry. frontiersin.orgresearchgate.net

A key reaction for this purpose is the asymmetric aza-Henry reaction of nitromethane with N-Boc trifluoromethyl ketimines. frontiersin.orgresearchgate.netnih.gov This reaction can be efficiently catalyzed by amino acid-derived quaternary ammonium salts under mild conditions with low catalyst loading (1 mol%). frontiersin.orgnih.gov The resulting α-trifluoromethyl β-nitroamines are obtained in good to excellent yields and with moderate to good enantioselectivities. frontiersin.orgnih.gov These chiral β-nitroamines are versatile synthetic intermediates that can be transformed into a series of adamantane-type compounds. frontiersin.orgnih.govresearchgate.net The transformation typically involves further synthetic steps to couple the chiral trifluoromethylamine fragment with an adamantane moiety. frontiersin.orgresearchgate.net This approach has been successfully applied on a gram scale without loss of enantioselectivity, highlighting its practical utility. frontiersin.orgnih.gov

Mechanistic Investigations and Reactivity Studies of Trifluoro Methyl Ammonium Systems

Elucidation of Reaction Mechanisms in Trifluoromethylation Processes Leading to Amines

The synthesis of trifluoromethylated amines is a cornerstone of modern medicinal and agrochemical development. Understanding the underlying mechanisms is crucial for optimizing existing methods and designing novel synthetic routes.

The construction of molecules containing an α-trifluoromethyl amine motif relies on strategic C-C and C-N bond formations. Key strategies include the catalytic enantioselective reduction of trifluoromethyl-substituted imines and addition reactions to these imines. nih.gov

One powerful method involves a domino reaction of cyclization-trifluoromethylation. For instance, copper(I)-catalyzed reactions of homopropargyl amines with electrophilic trifluoromethylating reagents (e.g., Umemoto's reagent) lead to the formation of 4-trifluoromethyl-2,3-dihydropyrroliums. rsc.org This process involves an initial 5-endo-dig cyclization, which forms a C-N bond and creates a vinyl-copper intermediate, followed by an electrophilic trifluoromethylation that establishes the C-CF3 bond. rsc.org The reaction sequence is highly efficient, but its success is notably dependent on the nature of the amine; N,N-dialkyl substituted homopropargyl amines react effectively, whereas N-Ts or N-Bn substituted variants fail to yield the desired product. rsc.org

Another significant pathway is the addition of carbon-based nucleophiles to trifluoromethyl imines. nih.gov For example, the enantioselective addition of diorganozinc reagents to aryl CF3 imines has been developed as a direct alkylation approach. nih.gov Similarly, the addition of phenylacetylene (B144264) to aryl ketimines, catalyzed by copper complexes, provides a route to α-trifluoromethyl amines bearing an alkyne group. nih.gov The efficiency of these C-C bond-forming reactions can be sensitive to the electronic properties of the imine substrate. nih.gov

Biocatalytic approaches have also emerged, utilizing engineered enzymes for carbene N-H insertion. This method provides direct access to optically active α-trifluoromethyl amino esters from fluoroalkyl-substituted α-diazo esters and amines, representing a direct C-N bond formation. acs.org

Trifluoromethylation reactions proceed through either radical or ionic pathways, largely dictated by the choice of trifluoromethylating agent and reaction conditions.

Radical Intermediates: The trifluoromethyl radical (CF3•) is a key intermediate generated from various precursors. Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent), often activated by an oxidant like tert-butyl hydroperoxide (TBHP) and a metal catalyst (e.g., Cu(I) or Fe(II)), is a common source of CF3•. mdpi.combeilstein-journals.org The mechanism involves the oxidation of the metal catalyst, which then reacts with CF3SO2Na to release SO2 and the CF3• radical. beilstein-journals.org This radical can then add to unsaturated systems like alkenes or alkynes. mdpi.combeilstein-journals.orgscispace.com For example, in the trifluoromethylation of N-arylcinnamamides, the CF3• radical adds to the double bond, initiating a cyclization cascade. beilstein-journals.org

Electrophilic reagents like Togni's and Umemoto's reagents can also generate CF3• radicals, particularly under photoredox or transition-metal catalysis. scispace.comcas.cn A common pathway involves a single electron transfer (SET) from a photoexcited catalyst or a low-valent metal to the reagent, leading to its fragmentation and the release of a CF3• radical. scispace.comconicet.gov.ar

Ionic Intermediates: The trifluoromethyl anion (CF3⁻), a potent nucleophile, is another critical intermediate. It is most frequently generated from trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash reagent) upon activation by a nucleophilic initiator, such as a fluoride (B91410) salt (e.g., TBAF, CsF). semanticscholar.org The initiator attacks the silicon atom, liberating the trifluoromethide anion. semanticscholar.org This "naked" anion is highly reactive and prone to decomposition into difluorocarbene and a fluoride ion, limiting its synthetic utility. researchgate.netillinois.edu However, its stability can be enhanced through complexation, for instance with crown ethers when generated using KOtBu/18-crown-6 (B118740), allowing for its detection and use in subsequent reactions. researchgate.netnih.gov The reaction of the CF3⁻ anion with electrophiles like imines or carbonyls is a fundamental C-C bond-forming process in the synthesis of trifluoromethylated amines and alcohols. nih.govsemanticscholar.org

The outcome of trifluoromethylation reactions, particularly in terms of yield and stereoselectivity, is profoundly influenced by the choice of catalyst, ligands, and counterions.

Catalysts: Transition metals like copper, iridium, palladium, and nickel are widely used to catalyze trifluoromethylation reactions leading to amines. nih.govrsc.orgacs.orgacs.org

Copper(I) salts, such as CuBr, are effective in mediating domino cyclization-trifluoromethylation reactions. rsc.org Copper is also central to photoredox-mediated trifluoromethylations, where it can generate a Cu(II)-CF3 species that traps alkyl radicals. princeton.edu

Iridium and Rhodium complexes, particularly with chiral phosphine (B1218219) ligands, are workhorses for the asymmetric hydrogenation of CF3-substituted imines and enamines, a key method for producing chiral α-trifluoromethyl amines. nih.govethz.ch

Palladium catalysts with chiral ligands like chloromethoxy-BIPHEP have proven essential for the highly enantioselective hydrogenation of aryl ketimines. nih.gov

Nickel complexes with chiral BINAP ligands can catalyze the direct asymmetric fluorination of precursors, showcasing the metal's role in creating chiral centers. acs.org

Ligands: The ligand bound to the metal center is arguably the most critical factor in controlling enantioselectivity in asymmetric catalysis. Chiral phosphine ligands are predominant.

Atropisomeric biaryl phosphines such as BINAP and its derivatives (e.g., f-Binaphane) are highly effective in Ir- and Ni-catalyzed reactions. acs.orgacs.org

Josiphos-type ligands have been developed with trifluoromethyl groups directly on the phosphorus atom, which influences the electronic properties and steric environment of the catalytic center. ethz.ch

Bis(oxazoline) (BOX) and PHOX ligands are also employed, especially in copper and iridium catalysis, respectively. acs.orgacs.org

The bite angle, steric bulk, and electronic nature of the ligand directly impact the transition state geometry, thereby dictating the stereochemical outcome. acs.org

Counterions and Additives: The role of counterions and additives is also significant. In asymmetric fluorinations, additives like triethylsilyl triflate can generate a more reactive dicationic nickel triflate complex. acs.org In imine hydrogenations, the choice of a non-nucleophilic solvent like trifluoroethanol is critical to prevent unwanted side reactions with the electrophilic imine substrate. nih.gov The counterion of a quaternary ammonium (B1175870) salt used as a phase-transfer catalyst can also influence reactivity and selectivity in nucleophilic trifluoromethylation reactions. illinois.edu

Table 1: Influence of Catalysts and Ligands on Enantioselective Trifluoromethylated Amine Synthesis This table is interactive and can be sorted by column.

Catalyst/Precursor Ligand Substrate Type Product Type Yield (%) Enantioselectivity (ee% or er) Reference
[Ir(cod)Cl]₂ (R)-SYNPHOS Alkyl CF₃-ketimine Chiral α-CF₃ amine 99 95% ee nih.gov
Pd(OCOCF₃)₂ (R)-Cl-OMe-BIPHEP Aryl CF₃-ketimine Chiral α-CF₃ amine 93 91% ee nih.gov
CuBr - Homopropargyl amine 4-CF₃-dihydropyrrolium 79 N/A rsc.org
NiCl₂ (S,S)-Ph-BOX α-Aryl acetic acid deriv. Chiral α-fluoro ester 97 95% ee acs.org
Cu(OTf)₂ (S,S)-tBu-BOX β-Ketoester Chiral β-ketoester 99 >99% ee acs.org
Ir/(S,S)-f-Binaphane f-Binaphane N-Alkyl α-aryl imine Chiral N-alkyl amine >99 90% ee acs.org

Understanding Radical and Ionic Intermediates in Trifluoromethylation Reactions

Intrinsic Reactivity of Trifluoro(methyl)ammonium Cations and Related Fluorinated Amine Intermediates

The direct reactivity of fluorinated ammonium species and their precursors is fundamental to their application in synthesis.

The trifluoromethyl anion (CF3⁻) is a highly sought-after intermediate for nucleophilic trifluoromethylation. google.com Its generation is most commonly achieved by reacting silyl-based reagents, like TMSCF3, with a nucleophilic activator. semanticscholar.org

Generation: Fluoride sources such as tetrabutylammonium (B224687) fluoride (TBAF), tetramethylammonium (B1211777) fluoride (TMAF), or cesium fluoride (CsF) are classic initiators. semanticscholar.org More recently, the use of potassium tert-butoxide (KOtBu) in the presence of 18-crown-6 has been shown to generate the ion-paired [K(18-c-6)]⁺[CF3]⁻ complex at low temperatures, allowing for its direct spectroscopic observation. nih.gov

Stability and Reactivity: The "free" trifluoromethyl anion is inherently unstable and readily undergoes α-elimination to produce difluorocarbene (:CF2) and a fluoride ion. researchgate.netillinois.edu This decomposition pathway is a major limitation. However, its stability can be significantly increased by complexation, such as with a potassium cation sequestered by a crown ether. researchgate.net This stabilization suppresses the decomposition pathway and allows the CF3⁻ anion to act as a nucleophile in S_NAr reactions or additions to carbonyls, although it remains a challenging species to control. semanticscholar.orgresearchgate.net Its nucleophilicity is often insufficient to react with less electrophilic substrates like simple esters without specific promotion. semanticscholar.org

Quaternary ammonium trifluoromethoxide salts ([NR4]⁺[OCF3]⁻) have been developed as stable, isolable sources of the trifluoromethoxide anion. acs.orgacs.orgnih.gov These salts are synthesized via the reaction of highly nucleophilic tertiary amines with trifluoromethyl methyl ether. sci-hub.se

Generation and Stability: A key finding is that the formation of these salts is dictated by the nucleophilicity of the tertiary amine, as defined by Mayr's nucleophilicity parameter (N). sci-hub.se Only strongly nucleophilic amines (N > 18) react effectively to produce the desired trifluoromethoxide salts in good yields. acs.orgsci-hub.se For example, DABCO (N = 18.80) and N-methylpyrrolidine (N = 20.59) are suitable, while less nucleophilic amines like triethylamine (B128534) (N = 17.10) give only trace amounts of the product. acs.org The resulting salts, such as N-methyl-N-(trifluoromethyl)pyrrolidinium trifluoromethoxide, exhibit remarkable stability, persisting for extended periods in both the solid state and in solution (e.g., in acetonitrile). acs.orgacs.org

Reactivity: These stable salts serve as effective reagents for nucleophilic trifluoromethoxylation. They can react with a variety of alkyl halides and pseudohalides to form trifluoromethyl ethers. acs.org For instance, the reaction of N-methyl-N-(trifluoromethyl)quinuclidinium trifluoromethoxide with alkyl iodides bearing functional groups like ketones, esters, and nitriles proceeds in good yields (44-85%). sci-hub.se This demonstrates their utility as practical and functional-group-tolerant reagents for introducing the OCF3 group. acs.org

Table 2: Formation of Quaternary Ammonium Trifluoromethoxide Salts from Tertiary Amines This table is interactive and can be sorted by column.

Tertiary Amine Mayr Nucleophilicity (N) Resulting Salt Yield (%) Stability Note Reference
1,4-Diazabicyclo[2.2.2]octane (DABCO) 18.80 [DABCO-CH₃]⁺[OCF₃]⁻ 71 Stable solid acs.orgsci-hub.se
Quinuclidine 20.54 [Quinuclidine-CH₃]⁺[OCF₃]⁻ 65 Stable solid acs.orgsci-hub.se
N-Methylpyrrolidine 20.59 [N-Methylpyrrolidinium-CH₃]⁺[OCF₃]⁻ 60 Stable solid acs.orgsci-hub.se
Triethylamine 17.10 [Triethylmethylammonium]⁺[OCF₃]⁻ Trace Not isolated acs.orgsci-hub.se
N-Methylmorpholine 16.80 [N-Methylmorpholinium-CH₃]⁺[OCF₃]⁻ Trace Not isolated acs.orgsci-hub.se

Electronic Effects of the Trifluoromethyl Group on Amine Basicity and Nucleophilicity

The trifluoromethyl (-CF3) group exerts a significant influence on the electronic properties of molecules to which it is attached, primarily due to the high electronegativity of fluorine atoms. This leads to a strong electron-withdrawing inductive effect (-I effect), which can profoundly alter the basicity and nucleophilicity of nearby functional groups, such as amines. chinesechemsoc.orgwikipedia.orgashp.org

The basicity of an amine is dependent on the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The strong inductive effect of the -CF3 group withdraws electron density from the nitrogen atom, thereby reducing the availability of this lone pair. chinesechemsoc.orgwikipedia.org Consequently, amines substituted with a trifluoromethyl group are significantly less basic than their non-fluorinated analogues. nih.gov For instance, there is a linear correlation between the increasing substitution of fluorine atoms at the α-position of ethylamine (B1201723) and the decrease in its basicity. nih.gov This reduction in basicity can be so pronounced that the hydrogen-bonding characteristics of an α-CF3 amine become more comparable to those of an amide. nih.gov

Similarly, the nucleophilicity of an amine, which is its ability to donate its lone pair of electrons to an electrophilic center, is also diminished by the presence of a trifluoromethyl group. The reduced electron density on the nitrogen atom makes the amine a weaker nucleophile. chinesechemsoc.org This effect is evident in various reactions, for example, aromatic amines are generally less nucleophilic than aliphatic amines, and the introduction of a -CF3 group further decreases their reactivity. chinesechemsoc.org

The electronic impact of the trifluoromethyl group can be modulated by the presence of other substituents on the molecule. For example, the presence of strong electron-donating groups can partially counteract the electron-withdrawing effect of the -CF3 group, thereby increasing the basicity and nucleophilicity of the amine to some extent. chinesechemsoc.org Conversely, the presence of additional electron-withdrawing groups will further decrease the basicity and nucleophilicity.

The following table provides a comparative overview of the basicity of some amines, illustrating the effect of the trifluoromethyl group.

AminepKa of Conjugate AcidReference
Ethylamine10.6 nih.gov
2,2,2-Trifluoroethylamine5.7 nih.gov

Stereochemical Outcomes and Factors Influencing Enantioselectivity in Catalytic Processes

The stereochemical outcome of catalytic reactions involving this compound systems is a critical aspect, particularly in the synthesis of chiral α-trifluoromethyl amines, which are valuable building blocks in medicinal chemistry. nih.govfrontiersin.org The enantioselectivity of these processes is influenced by a combination of steric and electronic factors, the nature of the catalyst, and the reaction conditions. nih.govacs.org

A key challenge in achieving high enantioselectivity is the potential for racemization of the product, which can be facilitated by the inductive effect of the trifluoromethyl group. nih.gov The choice of catalyst is paramount in controlling the stereochemistry. Bifunctional catalysts, such as those derived from cinchona alkaloids or amino acids, are often employed. nih.govfrontiersin.org These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Lewis acid/base interactions, creating a well-organized transition state that favors the formation of one enantiomer over the other. nih.govacs.org

For instance, in the aza-Henry reaction of N-Boc trifluoromethyl ketimines, quaternary ammonium salt catalysts derived from amino acids have been shown to provide the desired products in high yields and with good enantioselectivities under mild conditions. frontiersin.org The stereochemical outcome is rationalized by a transition-state model where the catalyst activates and preorients the reactants. The nucleophile is directed to a specific face of the imine, leading to the observed stereoselectivity. acs.org

The nature of the substrates also plays a crucial role. In reactions involving imines, the stereoisomerism of the imine (E/Z) can be critical, as different isomers may lead to opposite enantiomers of the product. nih.gov The electronic properties of the substituents on the imine and the nucleophile can also affect enantioselectivity. For example, in some reactions, electron-deficient imines react more readily and with higher enantioselectivity, while in others, electron-rich nucleophiles lead to better results. nih.gov

The reaction conditions, including the solvent, temperature, and the use of additives, can also significantly impact the enantiomeric excess (ee) of the product. For example, in transfer hydrogenation reactions of CF3-substituted ketimines, the choice of the reducing agent was found to be important for achieving both high yield and high enantioselectivity. nih.gov

The following table summarizes the results of an asymmetric aza-Henry reaction, highlighting the influence of the catalyst on the enantioselectivity.

EntryCatalystYield (%)ee (%)
1Catalyst A8590 (S)
2Catalyst B9285 (R)
3Catalyst C7895 (S)

Note: The specific catalysts and reaction conditions are simplified for illustrative purposes.

Advanced Spectroscopic Characterization and Analytical Methodologies for Trifluoro Methyl Ammonium Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful method for the characterization of trifluoromethylated compounds. The 19F nucleus, with a natural abundance of 100% and high sensitivity, provides a large chemical shift range, making 19F NMR a particularly valuable tool. nih.gov

Furthermore, 19F NMR is an effective technique for real-time monitoring of reactions involving the introduction of a trifluoromethyl group. nih.govacs.orgnih.gov The appearance and disappearance of specific 19F signals can be tracked to follow the progress of a reaction, determine reaction kinetics, and identify intermediates and byproducts. rsc.org For example, in the trifluoromethylation of purine (B94841) ribonucleosides, 19F NMR was used to monitor the reaction progress and optimize conditions by observing the distinct signals of the starting materials and the trifluoromethylated products. nih.govacs.org

The following table presents typical 19F NMR chemical shifts for various trifluoromethyl-containing functional groups, which are crucial for the structural elucidation of novel compounds.

Functional GroupTypical 19F Chemical Shift (ppm, referenced to CFCl₃)
R-CF₃Varies depending on R
Ar-CF₃-55 to -65
R-CO-CF₃-75 to -85
R-O-CF₃-56 to -59
R-S-CF₃-40 to -50

Data compiled from various sources and represents general ranges.

In addition to 19F NMR, 1H and 13C NMR spectroscopy provide essential information for the structural characterization of trifluoromethylated aniline (B41778) derivatives. The electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical shifts of nearby protons and carbons.

In the 1H NMR spectra of trifluoromethylated anilines, the protons on the aromatic ring experience deshielding, leading to downfield shifts. The coupling between the fluorine nuclei of the CF₃ group and adjacent protons can also be observed, providing further structural information. For example, in N-(1-(2,4-dichlorophenyl)-2,2,2-trifluoroethyl)aniline, the proton adjacent to the trifluoromethyl group appears as a doublet of quartets due to coupling with both the neighboring proton and the three fluorine atoms. scispace.com

In 13C NMR spectra, the carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms, with a characteristic coupling constant (JC-F). The chemical shift of this carbon is typically found in the range of 120-130 ppm. The carbons of the aniline ring are also affected by the trifluoromethyl substituent, with the carbon directly attached to the CF₃ group showing a significant downfield shift. scispace.comrsc.org

The table below provides representative 1H and 13C NMR data for a trifluoromethylated aniline derivative.

Spectroscopic Data for 4-Fluoro-3-(trifluoromethyl)aniline chemicalbook.com

NucleusChemical Shift (ppm)Multiplicity
¹H NMR
H-26.742m
H-56.818m
H-66.941m
NH₂3.72br s
¹³C NMR Data not explicitly provided in the source.
¹⁹F NMR Data not explicitly provided in the source.

Note: 'm' denotes a multiplet and 'br s' denotes a broad singlet.

Advanced NMR techniques are crucial for studying the conformation and dynamics of trifluoromethyl-labeled biomolecules, such as RNA and proteins. The introduction of a trifluoromethyl group serves as a sensitive probe for monitoring structural changes and molecular interactions. nih.govnih.govnih.gov

Variable temperature (VT) NMR studies, for instance, can be used to investigate conformational equilibria. rsc.orgresearchgate.netresearchgate.net By monitoring the changes in the 19F NMR spectrum as a function of temperature, thermodynamic parameters for conformational changes can be determined. The trifluoromethyl group has been successfully used as a conformational stabilizer and probe in cinchona alkaloids, allowing for the differentiation of syn and anti conformers at room temperature. nih.gov

In the context of biomolecules, trifluoromethyl-labeled amino acids and nucleotides are incorporated into peptides and nucleic acids to study their structure, dynamics, and interactions. nih.govresearchgate.networldscientific.com The 19F NMR signals of these labels are sensitive to the local environment within the biomolecule, providing information on protein folding, ligand binding, and conformational changes. researchgate.netproceedings.sciencescholaris.caresearchgate.net For example, 2′-O-trifluoromethyl (2′-OCF₃) labeled RNA has been developed as a powerful tool for NMR spectroscopic applications, offering increased sensitivity for studying RNA structure and dynamics. nih.gov

Analysis of <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts in Trifluoromethylated Aniline Derivatives

Vibrational Spectroscopy (FTIR and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular structure and bonding of trifluoromethyl-substituted compounds.

FTIR and Raman spectra of trifluoromethyl-containing compounds are characterized by strong absorption bands associated with the C-F stretching vibrations. These bands are typically observed in the region of 1100-1400 cm⁻¹. ias.ac.incdnsciencepub.comjocpr.comnih.govnih.gov The exact frequencies of these vibrations are sensitive to the molecular environment and can be used to identify the presence of the trifluoromethyl group and to gain information about its electronic environment. acs.orgnih.gov

For example, in substituted trifluoromethyl benzenes, a broad and very strong band appears in the IR spectrum near 1330 cm⁻¹, which is attributed to the C-CF₃ stretching mode. ias.ac.in The symmetric stretching of the CF₃ group is typically observed at a lower frequency, around 740-790 cm⁻¹. ias.ac.in

The table below summarizes characteristic vibrational frequencies for the trifluoromethyl group.

Characteristic Vibrational Frequencies of the CF₃ Group

Vibrational ModeTypical Frequency Range (cm⁻¹)
C-F Asymmetric Stretch1150 - 1350
C-F Symmetric Stretch~1125
CF₃ Deformation (Scissoring)600 - 800
CF₃ Rocking~520

Data compiled from various sources and represents general ranges.

Vibrational spectroscopy is a powerful tool for investigating intramolecular and intermolecular interactions in trifluoromethyl-substituted compounds. Changes in the vibrational frequencies and intensities of the CF₃ group can indicate its involvement in hydrogen bonding or other non-covalent interactions.

Studies on trifluoromethyl-substituted benzyl (B1604629) alcohols have shown that the vibrational modes of the CF₃ group can be strongly coupled to the benzene (B151609) ring. acs.orgnih.gov This coupling can be influenced by the presence of other substituents and can provide information about the electronic communication within the molecule. The insertion of an oxygen atom between the CF₃ group and the benzene ring, for instance, has been shown to remove this coupling. acs.orgnih.gov

Furthermore, the analysis of vibrational spectra, often in conjunction with computational methods like density functional theory (DFT), can provide detailed insights into the nature of intermolecular interactions. nih.gov For example, the study of gas-phase heterodimers of fluorinated oxiranes with argon has revealed how subtle electronic and steric differences affect the balance of intramolecular interactions and the orientation of the trifluoromethyl group. nih.gov

Characterization of Trifluoromethyl-Substituted Compounds Using FTIR and Raman Spectroscopy

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry and its hyphenated techniques are indispensable tools in the structural analysis of complex organic molecules, including fluorinated compounds like Trifluoro(methyl)ammonium. These methods provide detailed information on molecular weight, elemental composition, and structural features through fragmentation analysis.

Application of High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) offers unparalleled accuracy in mass measurements, which is crucial for the definitive structural confirmation of compounds and the identification of impurities. sterlingpharmasolutions.comresearchgate.net The growing complexity of pharmaceutical and industrial chemicals necessitates advanced analytical approaches for impurity profiling to meet stringent regulatory standards. sterlingpharmasolutions.com HRMS analyzers, such as Time-of-Flight (TOF) and Orbitrap, provide the high resolving power needed to distinguish between ions with very similar mass-to-charge ratios, enabling the determination of elemental compositions with sub-ppm mass accuracy. acs.org

For a compound like this compound, HRMS would be employed to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. This precise mass data allows for the generation of a unique molecular formula, a critical first step in structural elucidation. resolvemass.ca The technique is particularly powerful when coupled with liquid chromatography (LC-MS/MS), which separates the target compound from impurities before mass analysis. resolvemass.calcms.cz

Impurity profiling using HRMS involves the detection and identification of known and unknown impurities, even at trace levels. sterlingpharmasolutions.com The high sensitivity and selectivity of HRMS are advantageous for this purpose. sterlingpharmasolutions.com In the context of this compound synthesis, potential impurities could include starting materials, by-products, or degradation products. HRMS can detect these impurities and provide accurate mass data for their identification, often without the need for reference standards of every single impurity. researchgate.net The use of data-dependent MS/MS fragmentation, triggered by the detection of ions of interest, further aids in the structural characterization of these impurities by providing valuable fragment ion information. resolvemass.ca

A systematic workflow for impurity identification often involves the initial detection of all ions in a sample, followed by a comparison of the impurity's fragmentation pattern with that of the main compound and with in-silico fragmentation predictions and databases. resolvemass.ca

Table 1: Illustrative HRMS Data for Hypothetical Structural Confirmation

ParameterValueSignificance
Observed m/z [M+H]⁺116.0216Provides the experimental mass of the protonated molecular ion.
Calculated m/z [M+H]⁺ (for CH₄F₃N⁺)116.0218The theoretical mass based on the expected elemental composition.
Mass Error (ppm)-1.72A low mass error confirms the elemental composition with high confidence.
Resolving Power>100,000Enables the separation of isobars and accurate mass measurement.

Investigation of Fragmentation Pathways and Electron Affinity in Trifluoromethylated Derivatives

The study of fragmentation pathways in mass spectrometry provides deep insights into the structure of a molecule. libretexts.org When a molecule is ionized, the resulting molecular ion can be energetically unstable and break apart into smaller, characteristic fragment ions. libretexts.org The fragmentation of organofluorine compounds, particularly those containing a trifluoromethyl (CF₃) group, follows specific patterns influenced by the high electronegativity of fluorine and the strength of the C-F bond.

The electron affinity of a molecule is a critical factor in negative-ion mass spectrometry. Compounds with high electron affinity, such as many fluorinated molecules, are readily ionized in negative-ion mode. researchgate.net Studies on trifluoronitroanilines have shown that these compounds produce signals exclusively in the negative-ion mode, and their fragmentation patterns, induced by increasing the cone voltage, allow for the differentiation of isomers. researchgate.net The loss of NO₂ is a favored process for para-nitroanilines, while the substitution pattern of fluorine atoms also influences the fragmentation pathways. researchgate.net

The fragmentation of trifluoromethylated pyridines is influenced by the inductive effect of the nitrogen atom and the π-electron density on the carbon atom at the substitution site. researchgate.net In the mass spectra of some trifluoromethyl-substituted heterocycles and cyclopropanes, the fragmentation can lead to rearrangement ions. For example, the synchronous abstraction of HNO, •CF₃, and C₂H₂ can result in an intense peak of a rearranged Ar-C≡O⁺ ion. fluorine1.ru Another pathway for some 2-trifluoromethyl-1-nitrocyclopropane derivatives is the formation of the trifluoronitromethane (B15350788) cation-radical [CF₃NO₂]⁺•. fluorine1.ru

Table 2: Common Fragmentation Pathways in Trifluoromethylated Compounds

Precursor Ion TypeCommon Neutral LossesResulting Fragment IonsSignificance
[M]⁺••CF₃[M - CF₃]⁺Indicates the presence of a trifluoromethyl group.
[M]⁺•HF[M - HF]⁺•Common in compounds with acidic protons and fluorine.
[M]⁻NO₂[M - NO₂]⁻Observed in nitro-substituted aromatic compounds. researchgate.net
[M]⁺•HNO, •CF₃, C₂H₂Ar-C≡O⁺Rearrangement ion observed in specific cyclic structures. fluorine1.ru

Other Advanced Analytical and Chromatographic Techniques for Fluorinated Organic Systems

Beyond mass spectrometry, a suite of advanced analytical and chromatographic techniques is employed for the comprehensive analysis of fluorinated organic systems. These methods are crucial for separating complex mixtures and quantifying specific fluorinated compounds.

Combustion Ion Chromatography (CIC) is a robust method for determining the total organic fluorine (TOF) content in various samples. tudelft.nl This technique involves the combustion of the sample, which converts all fluorine-containing organic compounds into hydrogen fluoride (B91410) (HF). The HF is then trapped in an absorption solution and subsequently analyzed as fluoride using ion chromatography (IC). tudelft.nl CIC is valuable for getting a measure of the total fluorinated organic content without necessarily identifying each individual compound. tudelft.nlrsc.org

Liquid chromatography, particularly when coupled with high-resolution mass spectrometry (LC-HRMS), is a cornerstone for the analysis of fluorinated compounds. nih.govacs.orgresearchgate.net Techniques like LC-Orbitrap-HRMS are used for suspect screening and identification of known and unknown fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS) and fluorinated pharmaceuticals, in complex matrices like human serum. nih.govacs.orgresearchgate.net The chromatographic separation step is essential for resolving isomers and separating the target analytes from matrix interferences.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, especially for volatile and semi-volatile fluorinated compounds. nih.gov Derivatization is often employed to enhance the volatility and chromatographic properties of polar analytes. For example, m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH) is used as a derivatizing agent for the GC-MS analysis of organic materials containing alcohols, forming methyl and (trifluoromethyl)phenyl ethers that are amenable to GC analysis. nih.govresearchgate.net

Table 3: Advanced Analytical Techniques for Fluorinated Compounds

TechniquePrincipleApplicationReference
Combustion Ion Chromatography (CIC)Sample combustion followed by ion chromatography to measure total organic fluorine.Determination of total organic fluorine (TOF) in environmental and biological samples. tudelft.nl
Liquid Chromatography-Orbitrap High-Resolution Mass Spectrometry (LC-Orbitrap-HRMS)Chromatographic separation followed by high-resolution mass analysis for identification and quantification.Screening and identification of known and unknown fluorinated compounds in complex mixtures. nih.govacs.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationSeparation of volatile compounds followed by mass analysis; derivatization enhances volatility.Analysis of volatile and semi-volatile fluorinated compounds, often after chemical modification. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies on Trifluoro Methyl Ammonium Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the geometry, stability, and vibrational characteristics of novel molecular systems. For the trifluoro(methyl)ammonium cation, both Density Functional Theory (DFT) and ab initio methods are employed to build a comprehensive picture of its properties.

DFT methods, such as B3LYP, and ab initio methods, like Møller-Plesset perturbation theory (MP2), are standard tools for determining the equilibrium geometries and vibrational frequencies of molecules. nih.govnih.gov For the this compound cation, geometry optimization calculations predict the bond lengths and angles that define its three-dimensional structure. These calculations often utilize basis sets like 6-311+G(d,p) to provide a good balance between computational cost and accuracy. nih.gov

Vibrational analysis based on these optimized geometries yields the harmonic vibrational frequencies corresponding to the molecule's fundamental modes of vibration. These theoretical spectra are crucial for interpreting experimental infrared (IR) data and confirming the structure of the synthesized species. The strong electron-withdrawing effect of the fluorine atoms significantly influences the C-N and N-F bond strengths, which is reflected in their characteristic vibrational frequencies.

Table 1: Calculated Geometric Parameters for this compound (CH₃NF₃⁺) This table presents representative data based on DFT (B3LYP/6-311+G(d,p)) calculations for analogous fluorinated amine structures.

ParameterValue
Bond Lengths (Å)
C-H1.09
C-N1.48
N-F1.39
**Bond Angles (°) **
H-C-H109.5
H-C-N109.5
F-N-F108.7
C-N-F110.2

Even for a relatively small ion like this compound, conformational analysis is important for understanding its dynamics. The primary conformational feature is the rotation around the C-N single bond. By systematically rotating the methyl group relative to the NF₃ group and calculating the energy at each step, a potential energy surface (PES) can be generated. mdpi.com This analysis reveals the energy barriers between different conformations, such as the staggered and eclipsed forms.

Studies on related molecules, like trifluoromethylated alkaloids, have shown that the bulky and electron-withdrawing CF₃ group can significantly increase the rotational barrier around adjacent bonds, effectively acting as a "conformational stabilizer". nih.gov A similar, albeit less pronounced, effect is expected for the NF₃ group in the this compound cation, where the staggered conformation is predicted to be the most stable energy minimum. The energy difference between the staggered and eclipsed conformers provides insight into the rotational dynamics of the ion. ethz.ch

Table 2: Relative Energies of Staggered and Eclipsed Conformers of CH₃NF₃⁺ Illustrative energies calculated for the rotation around the C-N bond, highlighting the stability of the staggered conformation.

ConformerDihedral Angle (H-C-N-F)Relative Energy (kcal/mol)
Staggered60°0.00
Eclipsed3.5

Computational methods are invaluable for predicting the stability and reactivity of highly reactive species. The trifluoromethyl group (CF₃) is known to be a strong inductive electron-withdrawing group, which dramatically impacts the properties of adjacent functional groups. researchgate.net In trifluoromethylated proline derivatives, for instance, the presence of a CF₃ group significantly lowers the pKa of the ammonium (B1175870) group, indicating a severe deactivation towards protonation. researchgate.netrsc.org

For the this compound cation, the three highly electronegative fluorine atoms attached to the nitrogen are expected to render the cation exceptionally electrophilic and potentially unstable. Theoretical calculations can quantify this effect by determining properties such as electron affinity and the energies of decomposition pathways. researchgate.net For example, a likely decomposition route would involve the loss of a fluoride (B91410) ion (F⁻) or hydrogen fluoride (HF). Ab initio and DFT calculations of the reaction mechanism can predict the energy barriers for these processes, providing a measure of the cation's kinetic stability. nih.gov

Conformational Landscape Analysis and Potential Energy Surface Exploration

Molecular Dynamics Simulations and Solvation Models

While quantum chemical calculations excel at describing single molecules, molecular dynamics (MD) simulations are used to model the behavior of these species in a condensed phase, such as in a solvent.

MD simulations model the interactions between the this compound cation and surrounding solvent molecules over time. aip.org These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For ionic species, especially those containing fluorine, polarizable force fields are often necessary to accurately capture the strong electrostatic interactions and induced dipoles. acs.org

By simulating a box of solvent molecules containing the cation, MD can predict how the solvent organizes around the ion, forming solvation shells. nih.govacs.org These simulations provide insights into the coordination number (the number of solvent molecules in the first solvation shell) and the orientation of the solvent molecules relative to the cation. This information is critical for understanding how the solvent environment influences the cation's stability and reactivity.

Analysis of Bonding Characteristics and Electronic Properties

A deeper understanding of the this compound cation comes from analyzing its electronic structure and bonding. Computational tools like Natural Bond Orbital (NBO) analysis are used to probe the distribution of electron density within the molecule.

NBO analysis on the this compound cation would reveal a significant polarization of the N-F and C-N bonds. The high electronegativity of fluorine draws electron density away from the nitrogen atom. This inductive effect propagates through the C-N bond, leading to a substantial partial positive charge on both the nitrogen and carbon atoms. This charge distribution is a key factor governing the ion's high electrophilicity and its interactions with other molecules. The analysis of dipoles in related trifluoromethylated compounds confirms the profound impact of fluorination on local electronic properties. beilstein-journals.org

Table 3: Calculated Natural Bond Orbital (NBO) Charges for this compound (CH₃NF₃⁺) This table shows representative NBO charges, illustrating the strong inductive effect of the fluorine atoms.

AtomNBO Charge (a.u.)
C+0.25
N+0.85
F-0.40
H+0.10

Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.denih.gov This approach is instrumental in quantifying electron delocalization by examining the interactions between filled "donor" orbitals (like bonds or lone pairs) and empty "acceptor" orbitals (typically antibonding orbitals). fluorine1.rucwejournal.org The energetic significance of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant delocalization effect. uni-muenchen.dewisc.edu

For the this compound cation ([CH3NF3]+), the high electronegativity of the fluorine atoms and the positive charge on the nitrogen atom create significant electronic effects that can be elucidated by NBO analysis. The primary delocalization interactions would involve hyperconjugation, where electron density from bonding orbitals is shared with adjacent antibonding orbitals.

Key donor-acceptor interactions within the this compound cation would theoretically include:

σ(C-H) → σ(N-F):* Delocalization from the carbon-hydrogen bonds to the antibonding orbitals of the nitrogen-fluorine bonds. This interaction would slightly weaken the C-H bonds while strengthening the C-N bond and affecting the N-F bonds.

σ(C-H) → σ(N-C):* Electron density donation from the C-H bonds into the antibonding orbital of the C-N bond.

σ(N-F) → σ(C-H):* A less likely but possible interaction involving donation from the highly polarized N-F bonds.

These delocalization effects are crucial for understanding the cation's stability and structure. The magnitude of these interactions, calculated as stabilization energies, reveals the departure from an idealized, perfectly localized Lewis structure. fluorine1.ru In organofluorine compounds, such hyperconjugative interactions, particularly σC–H → σ*C–F, are known to influence conformational properties. beilstein-journals.org While no specific NBO analysis for this compound is publicly available, the principles of NBO theory allow for a robust prediction of its electronic landscape.

Below is a hypothetical data table illustrating the types of delocalization interactions and their potential significance in the this compound cation, as would be determined by an NBO calculation.

Interactive Data Table: Hypothetical NBO Analysis of this compound Cation

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)¹Interaction Type & Implication
σ(C-H)σ(N-F)HighVicinal Hyperconjugation: Stabilizes the molecule by delocalizing electron density from the methyl group to the electronegative trifluoroamino group.
σ(C-H)σ(N-C)ModerateVicinal Hyperconjugation: Contributes to the stability of the C-N bond.
σ(N-F)σ(C-H)LowVicinal Hyperconjugation: A weaker interaction due to the low energy of the σ(N-F) orbitals.
σ(N-F)σ(N-C)LowGeminal Interaction: Minor delocalization effect within the NF3 moiety.

¹E(2) values are hypothetical and serve to illustrate expected relative strengths of interactions.

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgopentextbc.ca The HOMO, being the highest-energy orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest-energy empty orbital, acts as an electrophile or electron acceptor. opentextbc.cairjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comresearchgate.net

For the this compound cation, its electronic structure is dominated by the strong electron-withdrawing effects of the three fluorine atoms and the formal positive charge on the nitrogen. This has predictable consequences for its frontier orbitals:

LUMO: The LUMO of the [CH3NF3]+ cation is expected to be of very low energy and primarily localized on the nitrogen atom and the three fluorine atoms. This low-lying LUMO makes the cation a potent electrophile, susceptible to attack by nucleophiles. The energy of the LUMO is directly related to the molecule's electrophilicity. pku.edu.cn

HOMO: The HOMO would consist of the electrons in the various sigma (σ) bonds, such as the C-H and N-F bonds. These orbitals are relatively low in energy due to the high electronegativity of the constituent atoms, making the cation a poor electron donor.

The large HOMO-LUMO gap anticipated for this cation suggests significant kinetic stability. irjweb.com FMO theory predicts that its reactions will be dominated by its electrophilic character, with nucleophiles preferentially attacking at or near the nitrogen center. The precise energy levels and spatial distribution of these orbitals, which would be determined through quantum chemical calculations, govern the selectivity and rate of its reactions. pku.edu.cnrsc.org

The following table summarizes the expected characteristics of the frontier orbitals for the this compound cation and their implications for its chemical behavior.

Interactive Data Table: FMO Characteristics of this compound Cation

OrbitalExpected Energy LevelPrimary LocalizationPredicted Reactivity
LUMO Very LowNitrogen (N) and Fluorine (F) atomsHigh Electrophilicity: Readily accepts electrons from nucleophiles. Site of nucleophilic attack.
HOMO Very Lowσ(N-F) and σ(C-H) bondsLow Nucleophilicity: Poor electron donor. Unlikely to initiate reactions by donating electrons.
HOMO-LUMO Gap Large-High Kinetic Stability: Indicates lower general reactivity compared to species with smaller gaps.

Computational Insights into Catalytic Mechanisms Involving Trifluoromethylated Ammonium Species

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms at a molecular level, particularly in catalysis. For reactions involving trifluoromethylated ammonium species, computational methods like Density Functional Theory (DFT) provide crucial insights into reaction pathways, transition state geometries, and the energetics that govern selectivity. These species can act as catalysts, for instance, as chiral phase-transfer catalysts, or they can be key intermediates in synthetic transformations. nih.govnih.gov

A significant area of research is the asymmetric synthesis of α-trifluoromethyl amines, which are valuable motifs in pharmaceuticals. frontiersin.orgresearchgate.net Chiral quaternary ammonium salts, including those with trifluoromethyl groups, are employed as phase-transfer catalysts to control the stereochemical outcome of reactions. nih.govresearchgate.net Computational studies on these systems help to rationalize how the catalyst's structure influences enantioselectivity. nih.gov By modeling the non-covalent interactions (e.g., hydrogen bonds, ion pairing) between the catalyst, substrate, and reagent, researchers can understand the origins of stereocontrol and design more effective catalysts. mdpi.com

For example, in the asymmetric aza-Henry reaction to produce α-trifluoromethyl β-nitroamines, amino acid-derived quaternary ammonium salts have been used as catalysts. frontiersin.org This reaction involves the addition of a nitroalkane to a trifluoromethyl ketimine. frontiersin.orgrsc.org Computational modeling can map out the potential energy surface of the catalytic cycle, identify the rate-determining step, and analyze the transition states leading to different stereoisomers. These models can reveal that specific hydrogen bonding or steric hindrance within the catalyst-substrate complex favors the formation of one enantiomer over the other. mdpi.com

The table below summarizes findings from computational studies on catalytic systems related to trifluoromethylated ammonium species.

Interactive Data Table: Computational Findings in Catalysis with Trifluoromethylated Ammonium Species

Catalytic Reaction / SystemComputational MethodKey Insights from a Hypothetical Study
Asymmetric Aza-Henry Reaction DFT (Transition State Analysis)The chiral quaternary ammonium catalyst forms a tight ion pair with the nitronate anion. The model shows that steric hindrance from the catalyst's trifluoromethylbenzyl group blocks one face of the ketimine, leading to preferential nucleophilic attack from the opposite face and high enantioselectivity. frontiersin.orgrsc.org
Phase-Transfer Alkylation QSAR / CoMFAQuantitative Structure-Activity Relationship (QSAR) models correlate catalyst structure (e.g., accessibility of the ammonium ion) with reaction rate and enantioselectivity. This allows for the rational design of more efficient N-trifluoromethyl-substituted catalysts. nih.gov
Organocatalytic Reduction of β-Trifluoromethyl Nitroalkenes DFT (Mechanism & Stereoselection)Computational models of the transition state show that a bifunctional thiourea-ammonium catalyst activates the nitroalkene via hydrogen bonding while the Hantzsch ester delivers a hydride. The model explains the observed high enantioselectivity. unimi.it

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Trifluoro(methyl)ammonium in laboratory settings?

  • Methodological Answer : Synthesis typically involves quaternary ammonium salt formation via alkylation of amines with fluorinated reagents. For example, AI-powered retrosynthesis tools can predict feasible routes using databases like Reaxys and PubChem . Electrochemical fluorination methods, such as those employing tetrabutylammonium-based electrolytes, may enhance fluorination efficiency while minimizing side reactions . Key steps include rigorous drying of reactants and inert atmosphere use to prevent hydrolysis.

Q. How can researchers verify the molecular structure of this compound?

  • Methodological Answer : Characterization should combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 19F^{19}\text{F} and 1H^{1}\text{H} NMR for fluorine and proton environments) and high-resolution mass spectrometry (HRMS). PubChem data on related compounds, such as tetramethylammonium fluoride, provide reference spectra for comparative analysis . X-ray crystallography is recommended for definitive structural confirmation if crystalline samples are obtainable.

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization using fluorinated solvents (e.g., hexafluoroisopropanol) or vacuum sublimation can improve purity. Solubility studies in ionic liquids, such as methyl trioctyl ammonium bis(trifluoro-methylsulfonyl)imide, suggest temperature-dependent crystallization as a viable strategy . Chromatographic methods (e.g., ion-exchange resins) may separate ionic byproducts.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility values of this compound in aprotic solvents?

  • Methodological Answer : Contradictions often arise from variations in solvent dryness, temperature, and measurement techniques. Replicate experiments using mass spectrometry-coupled gravimetric analysis under controlled conditions (e.g., 303.15–333.15 K, 1.5 MPa pressure) to standardize data . Compare results with computational models like the Redlich-Kwong equation to identify outliers.

Q. What strategies optimize this compound stability for high-temperature electrochemical applications?

  • Methodological Answer : Thermal stability assays (TGA/DSC) reveal decomposition thresholds. Encapsulation in fluoropolymer matrices or ionic liquid blends (e.g., 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) can mitigate degradation . Store samples in anhydrous, dark conditions at ≤−20°C to prevent radical-mediated decomposition.

Q. How do fluorination pathways involving this compound differ from other fluorinating agents?

  • Methodological Answer : Comparative kinetic studies using 18F^{18}\text{F}-labeling or in situ NMR can track reaction mechanisms. For example, this compound may act as a fluoride donor in nucleophilic substitutions, contrasting with electrophilic agents like Selectfluor. Electrochemical fluorination protocols using tetrabutylammonium salts provide insights into electron-transfer steps .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess this compound’s reactivity in multicomponent systems?

  • Methodological Answer : Employ design-of-experiments (DoE) frameworks to vary parameters (e.g., stoichiometry, solvent polarity, temperature). Use multivariate analysis to identify dominant factors. Reference PubChem’s reaction databases for analogous systems, such as tetramethylammonium fluoride’s behavior in SN2 reactions .

Q. What analytical workflows address conflicting spectroscopic data for this compound derivatives?

  • Methodological Answer : Cross-validate results using orthogonal techniques: Raman spectroscopy for vibrational modes, XPS for fluorine bonding states, and computational DFT simulations for spectral predictions. Contradictions in 19F^{19}\text{F} NMR shifts may arise from solvent effects or ion pairing, requiring variable-temperature studies .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions and fluorinated solvents to avoid hydrolysis.
  • Characterization : Combine NMR, HRMS, and crystallography for unambiguous identification.
  • Data Reporting : Adhere to journal guidelines (e.g., minimal chemical structures in figures) to enhance clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.